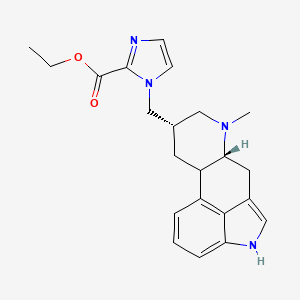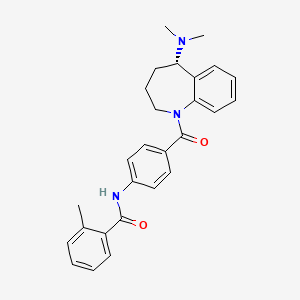
TB34Ymf41F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
TB34Ymf41F undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
TB34Ymf41F has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: It may be used in studies involving cellular processes and molecular interactions.
Industry: It can be used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of TB34Ymf41F involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, similar compounds often exert their effects by binding to enzymes or receptors, altering their activity and influencing cellular processes . This can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
TB34Ymf41F can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example, compounds with similar nucleophilic or electrophilic properties may exhibit comparable reactivity and applications . this compound may have unique properties that make it particularly useful in certain applications, such as higher stability or specificity for certain targets.
Eigenschaften
CAS-Nummer |
1091682-50-6 |
|---|---|
Molekularformel |
C28H41F3N4O4 |
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
(2R)-2-(cyclopentylmethyl)-N-[(2S)-3,3-dimethyl-1-oxo-1-[4-[(2,4,5-trifluorophenyl)methylamino]piperidin-1-yl]butan-2-yl]-3-[formyl(hydroxy)amino]propanamide |
InChI |
InChI=1S/C28H41F3N4O4/c1-28(2,3)25(33-26(37)20(16-35(39)17-36)12-18-6-4-5-7-18)27(38)34-10-8-21(9-11-34)32-15-19-13-23(30)24(31)14-22(19)29/h13-14,17-18,20-21,25,32,39H,4-12,15-16H2,1-3H3,(H,33,37)/t20-,25-/m1/s1 |
InChI-Schlüssel |
SCVZUKPARGIVBE-CJFMBICVSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC(CC1)NCC2=CC(=C(C=C2F)F)F)NC(=O)[C@H](CC3CCCC3)CN(C=O)O |
Kanonische SMILES |
CC(C)(C)C(C(=O)N1CCC(CC1)NCC2=CC(=C(C=C2F)F)F)NC(=O)C(CC3CCCC3)CN(C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


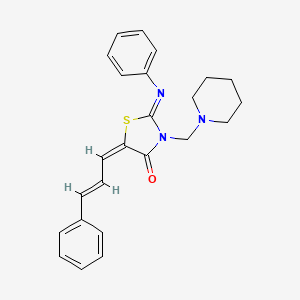
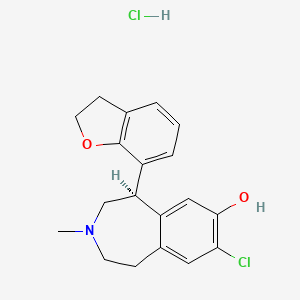
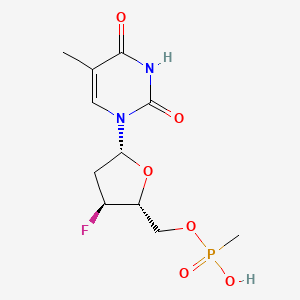

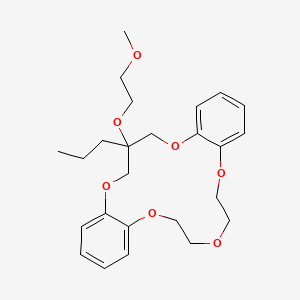
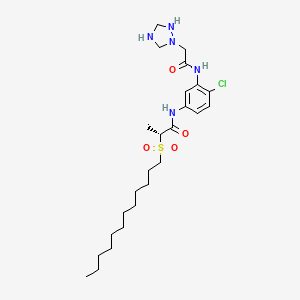


![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)

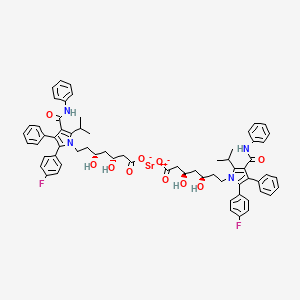
![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
